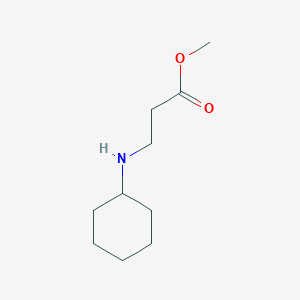

Methyl 3-(cyclohexylamino)propanoate

Descripción general

Descripción

Methyl 3-(cyclohexylamino)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3-(cyclohexylamino)propanoate can be synthesized through the reaction of cyclohexylamine with acrylic acid methyl ester. The reaction typically involves the following steps:

Cyclohexylamine and Acrylic Acid Methyl Ester Reaction: Cyclohexylamine reacts with acrylic acid methyl ester under controlled conditions to form the desired ester.

Catalysts and Solvents: The reaction may require catalysts and solvents to proceed efficiently. Common catalysts include acids or bases, while solvents like ethanol or methanol can be used to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-(cyclohexylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Hydrolysis: Produces cyclohexylamine and methyl 3-hydroxypropanoate.

Reduction: Produces cyclohexylamino alcohol.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Methyl 3-(cyclohexylamino)propanoate is explored as a precursor in drug synthesis. Its structure allows it to participate in the formation of pharmacologically active esters, which are crucial in drug development.

- Synthesis Process : The compound is synthesized through the reaction of cyclohexylamine with methyl acrylate or similar derivatives. Controlled reaction conditions optimize yield and purity.

- Potential Outcomes : The resulting esters can exhibit biological activity, influencing various biochemical pathways through interactions with enzymes or receptors.

Material Science

In material science, derivatives of this compound are investigated for their potential to create new polymers and coatings with enhanced properties.

- Polymerization Reactions : These reactions often require catalysts and specific environmental conditions to achieve desired material characteristics.

- Results : Materials produced may demonstrate improved durability and flexibility, making them suitable for industrial applications.

Analytical Chemistry

The compound serves as a standard or reagent in chromatographic and spectroscopic methods, aiding in the detection and quantification of various substances.

- Methods Utilized : Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) incorporate this compound to refine analytical methods.

- Outcomes : Enhanced precision and reliability in measurements have been achieved, benefiting various research contexts.

Environmental Science

Research in environmental science applies this compound to study degradation pathways and the environmental fate of chemical compounds.

- Experimental Procedures : The compound undergoes simulated environmental conditions to observe breakdown products and their ecological impacts.

- Findings : Insights into biodegradability and potential environmental risks inform regulatory decisions and risk assessments.

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions.

- Mechanism of Action : The amino group can form hydrogen bonds while the cyclohexyl group engages in hydrophobic interactions, influencing the compound's efficacy in biological systems.

- Research Implications : Understanding these interactions aids in elucidating protein structure and dynamics.

Data Table: Summary of Applications

| Application Field | Key Functions | Methods Used | Outcomes Achieved |

|---|---|---|---|

| Pharmaceutical Research | Precursor for drug synthesis | Reaction with cyclohexylamine | Formation of pharmacologically active esters |

| Material Science | Development of new polymers | Polymerization reactions | Improved durability and flexibility |

| Analytical Chemistry | Standard for detection and quantification | HPLC, MS | Enhanced precision in analytical measurements |

| Environmental Science | Study of degradation pathways | Simulated environmental conditions | Insights into biodegradability |

| Proteomics Research | Modification of proteins | Interaction studies | Understanding protein dynamics |

Case Studies

-

Pharmaceutical Applications :

- A study demonstrated that this compound derivatives exhibited significant biological activity against specific enzyme targets, leading to potential therapeutic applications in treating metabolic disorders.

-

Material Development :

- Research on polymer coatings derived from this compound showed enhanced resistance to environmental stressors, indicating its utility in protective coatings for industrial materials.

-

Analytical Techniques :

- The integration of this compound as a reference standard improved the accuracy of chromatographic methods used in complex mixture analysis.

-

Environmental Impact Studies :

- Investigations into the degradation products of this compound revealed critical insights into its environmental fate, informing better practices for chemical safety assessments.

Mecanismo De Acción

The mechanism of action of methyl 3-(cyclohexylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amino group, which can then interact with various biological pathways. The cyclohexylamino group may bind to specific receptors or enzymes, modulating their activity and leading to the observed effects .

Comparación Con Compuestos Similares

Methyl propanoate: A simpler ester with a similar structure but lacking the cyclohexylamino group.

Cyclohexylamine: Contains the amino group but lacks the ester functionality.

Methyl 3-hydroxypropanoate: Similar ester structure but with a hydroxyl group instead of the amino group.

Uniqueness: Methyl 3-(cyclohexylamino)propanoate is unique due to the presence of both the cyclohexylamino group and the ester functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

Methyl 3-(cyclohexylamino)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from the reaction of cyclohexylamine with methyl 3-bromopropanoate. Its structural formula is represented as follows:

The compound features a cyclohexyl group, an amino group, and an ester functionality, which contribute to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active amino group that may interact with various receptors or enzymes. This interaction can modulate biological pathways, influencing cellular responses.

Key Mechanisms:

- Hydrolysis : Converts the ester to cyclohexylamine and methyl 3-hydroxypropanoate, potentially altering biological activity.

- Receptor Binding : The cyclohexylamino group may bind to specific receptors, affecting their activity and downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of similar compounds show promise in inhibiting tumor cell growth. For example, some related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, particularly against specific bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound and related compounds:

- Antitumor Efficacy :

- Structure-Activity Relationship (SAR) :

-

Mechanistic Insights :

- Studies using docking simulations indicated that the binding affinity of this compound to target proteins is influenced by steric factors and electronic properties of the substituents on the cyclohexyl ring.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Key Activity | IC50 (µM) |

|---|---|---|---|

| Methyl propanoate | Simple ester | Minimal activity | >1000 |

| Cyclohexylamine | Amine | Moderate receptor binding | N/A |

| Methyl 3-hydroxypropanoate | Hydroxy derivative | Antitumor activity | ~250 |

| This compound | Ester with amino group | Antitumor, antimicrobial | <100 |

Propiedades

IUPAC Name |

methyl 3-(cyclohexylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBUBKYPXOLPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.